2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(1-METHYL-DECAHYDROQUINOLIN-4-YL)BENZAMIDE
Overview
Description
2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(1-METHYL-DECAHYDROQUINOLIN-4-YL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes dichloro, dimethylamino, sulfonyl, and benzamide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(1-METHYL-DECAHYDROQUINOLIN-4-YL)BENZAMIDE typically involves multiple steps, including the introduction of the dichloro, dimethylamino, and sulfonyl groups onto a benzamide backbone. The specific reaction conditions, such as temperature, pressure, and solvents, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include quality control measures to monitor the consistency and safety of the product.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(1-METHYL-DECAHYDROQUINOLIN-4-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzamide backbone.
Scientific Research Applications
2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(1-METHYL-DECAHYDROQUINOLIN-4-YL)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(1-METHYL-DECAHYDROQUINOLIN-4-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoic acid
- 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzene
Uniqueness
Compared to similar compounds, 2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(1-METHYL-DECAHYDROQUINOLIN-4-YL)BENZAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. The presence of the decahydroquinolinyl group, in particular, distinguishes it from other related compounds and may contribute to its unique properties and activities.
Properties
IUPAC Name |
2,4-dichloro-5-(dimethylsulfamoyl)-N-(1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-4-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27Cl2N3O3S/c1-23(2)28(26,27)18-10-13(14(20)11-15(18)21)19(25)22-16-8-9-24(3)17-7-5-4-6-12(16)17/h10-12,16-17H,4-9H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTJTKDCQITONR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2C1CCCC2)NC(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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